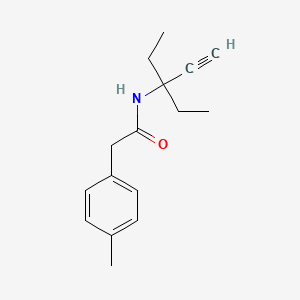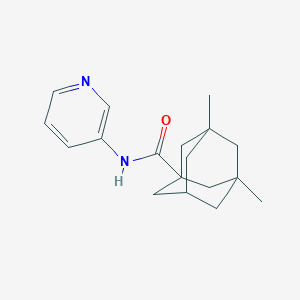
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes an ethylpentynyl group and a methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Ethylpentynyl Group: This can be achieved through the alkylation of a suitable alkyne precursor with an ethyl halide under basic conditions.
Coupling with Methylphenylacetamide: The ethylpentynyl group is then coupled with 4-methylphenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpentynyl group may facilitate binding to hydrophobic pockets, while the methylphenylacetamide moiety can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)urea
- N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)carbamate
Uniqueness
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide is unique due to its specific combination of an ethylpentynyl group and a methylphenylacetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-5-16(6-2,7-3)17-15(18)12-14-10-8-13(4)9-11-14/h1,8-11H,6-7,12H2,2-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNBJQALWABGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5331806.png)
![N-[(5-{[2-(2-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B5331814.png)
![(4R)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5331817.png)

![N-cyclopentyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5331821.png)

![N~4~-(2-ethoxy-3-methoxybenzyl)-N~4~-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5331841.png)
![(4E)-4-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(4-iodophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B5331851.png)
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5331868.png)
![1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea](/img/structure/B5331888.png)
![N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-2-hydroxypropanamide](/img/structure/B5331902.png)
![[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B5331903.png)
![7-(cyclopropylcarbonyl)-4-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5331904.png)
![(1R*,2R*,6S*,7S*)-4-[(3-chloro-2-thienyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5331911.png)
